N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene moiety, a methoxy group, and a chromene ring, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors are a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). They play a significant role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A receptors, by binding to them. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotonin system. This system is implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . The 5-HT selective reuptake inhibitors (SSRIs) are currently the first-line therapy for depression .
Pharmacokinetics
The compound’s affinity for the 5-ht1a receptors suggests that it is able to cross the blood-brain barrier and interact with these receptors in the brain .
Result of Action
The result of the compound’s action is likely to be a modulation of the serotonin system, given its interaction with the 5-HT1A receptors . This could potentially lead to effects on mood, anxiety, sleep, and other physiological functions regulated by this system .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, like the benzo[b]thiophene moiety in this compound, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to various physiological effects .
Cellular Effects
Given the reported therapeutic properties of thiophene derivatives , it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Potential therapeutic applications in treating various diseases.
Industry: Use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and exhibit similar biological activities.
Chromene derivatives: Compounds containing the chromene ring structure, which also show diverse biological properties.
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Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-13(10-15-12-28-19-9-4-3-7-16(15)19)23-21(24)17-11-14-6-5-8-18(26-2)20(14)27-22(17)25/h3-9,11-13H,10H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZXGOHYUZQUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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